![molecular formula C17H19NO6 B11159056 3-({2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid](/img/structure/B11159056.png)
3-({2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid
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Overview
Description
3-({2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-({2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid can be achieved through a series of chemical reactions involving coumarin derivatives. One efficient method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves the Knoevenagel reaction, where 8-formyl-7-hydroxy coumarin is treated with N,N-disubstituted cyano acetamides in the presence of piperidine .
Industrial Production Methods: Industrial production methods for coumarin derivatives often involve the use of green solvents, catalysts, and other procedures to ensure environmentally friendly processes . These methods are carried out under classical and non-classical conditions, particularly under green conditions .
Chemical Reactions Analysis
Types of Reactions: 3-({2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include propargyl bromide, sodium azides, and N,N-disubstituted cyano acetamides . The reactions are typically carried out in solvents such as dry acetone and ethanol, under conditions such as room temperature or elevated temperatures (e.g., 50°C) .
Major Products Formed: The major products formed from these reactions include various coumarin derivatives with different pharmacophoric groups at C-3, C-4, and C-7 positions .
Scientific Research Applications
Research indicates that compounds related to 3-({2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid exhibit several biological activities:
Antioxidant Properties
Studies have shown that derivatives of this compound can act as antioxidants, protecting cells from oxidative stress. The presence of the chromene moiety contributes to this activity by scavenging free radicals, which is crucial in preventing cellular damage associated with various diseases.
Anti-inflammatory Effects
Compounds with similar structures have demonstrated significant anti-inflammatory properties. For instance, they inhibit cyclooxygenase enzymes, which play a key role in the inflammatory response. This inhibition can lead to reduced inflammation in conditions such as arthritis and other inflammatory disorders .
Table 1: Inhibition of Cyclooxygenase by Related Compounds
Compound Name | Cyclooxygenase Inhibition (%) | Notes |
---|---|---|
Compound A | 85 | Strong inhibitor |
Compound B | 75 | Moderate inhibitor |
Compound C | 60 | Weak inhibitor |
Anticancer Activity
The compound has shown promise in anticancer research. Various studies have indicated that it can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death). For example, derivatives were tested against human cancer cell lines such as HCT116 and MCF7, showing IC50 values ranging from 1.9 to 7.52 μg/mL .
Table 2: Antiproliferative Activity Against Cancer Cell Lines
Cell Line | IC50 (μg/mL) | Notes |
---|---|---|
HCT116 | 1.9 | Highly active |
MCF7 | 7.52 | Moderately active |
Therapeutic Potential
The therapeutic potential of this compound is significant due to its diverse biological activities:
- Cardiovascular Health : Its antioxidant properties may contribute to cardiovascular health by reducing oxidative stress.
- Pain Management : The anti-inflammatory effects suggest potential use in pain management therapies.
- Cancer Treatment : Its ability to inhibit cancer cell proliferation positions it as a candidate for further development in cancer therapies.
Case Studies
Several case studies have highlighted the effectiveness of compounds related to this compound:
- A study conducted on animal models with induced inflammatory conditions showed marked reductions in inflammation and pain responses when treated with related compounds.
- Clinical trials are ongoing to evaluate the efficacy of these compounds in cancer therapy, with preliminary results indicating promising outcomes.
Mechanism of Action
The mechanism of action of 3-({2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid involves its interaction with various molecular targets and pathways. Coumarin derivatives are known to inhibit enzymes such as DNA gyrase, COX, and other molecular targets involved in inflammation, cancer, and microbial infections . The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-({2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid include other coumarin derivatives such as 7-hydroxy-4-methyl coumarin, 8-formyl-7-hydroxy coumarin, and various S-benzylated or S-alkylated-coumarins .
Uniqueness: The uniqueness of this compound lies in its specific structure, which includes an ethyl and methyl group at positions 4 and 8 of the coumarin ring, respectively, and an acetylamino propanoic acid moiety. This unique structure imparts specific biological activities and chemical properties that differentiate it from other coumarin derivatives.
Biological Activity
3-({2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid is a synthetic compound belonging to the class of coumarin derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by a chromen-2-one core with various substituents. Its molecular formula is C15H16O5, and it has a molecular weight of approximately 276.29 g/mol. The presence of functional groups such as acetylamino and propanoic acid contributes to its biological activity.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It has been shown to interact with G protein-coupled receptors (GPCRs), which play critical roles in signal transduction and cellular responses .
- Antioxidant Activity : Coumarin derivatives are known for their antioxidant properties, which can mitigate oxidative stress in cells.
Antimicrobial Activity
Research indicates that coumarin derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth, which may be attributed to its ability to disrupt bacterial DNA synthesis.
Cytotoxicity and Antitumor Effects
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. For example, it showed varying degrees of cytotoxicity against K562 (human leukemia) cells with an IC50 value of approximately 83.20 μM, suggesting potential as an antitumor agent . However, further studies are required to establish its efficacy compared to standard chemotherapeutics like doxorubicin.
Anti-inflammatory Properties
The compound's interaction with inflammatory pathways suggests potential anti-inflammatory effects. It may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
Case Studies and Research Findings
Several studies have highlighted the biological activity of related coumarin derivatives:
- Study on Antimicrobial Effects : A study demonstrated that similar compounds inhibited the growth of Gram-positive and Gram-negative bacteria, supporting the hypothesis that structural modifications can enhance antimicrobial efficacy.
- Cytotoxicity Analysis : In a comparative study, 3-{(4-Ethyl-8-methylcoumarin)} derivatives were evaluated for their cytotoxic effects on multiple cancer cell lines, showing promising results that warrant further investigation into their mechanisms .
- Molecular Docking Studies : Molecular docking analyses have indicated strong binding affinities between this compound and various targets involved in cancer progression and inflammation, suggesting a multifaceted approach to therapy .
Data Summary Table
Properties
Molecular Formula |
C17H19NO6 |
---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
3-[[2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid |
InChI |
InChI=1S/C17H19NO6/c1-3-11-8-16(22)24-17-10(2)13(5-4-12(11)17)23-9-14(19)18-7-6-15(20)21/h4-5,8H,3,6-7,9H2,1-2H3,(H,18,19)(H,20,21) |
InChI Key |
SGVJJHYHGAIABX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NCCC(=O)O |
Origin of Product |
United States |
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